molecular formula C8H6F2O B176440 2-(3,4-Difluorophenyl)oxirane CAS No. 111991-13-0

2-(3,4-Difluorophenyl)oxirane

Cat. No. B176440
M. Wt: 156.13 g/mol
InChI Key: UNJRFWWCCAHSRB-UHFFFAOYSA-N
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Description

2-(3,4-Difluorophenyl)oxirane is a chemical compound with the molecular formula C8H6F2O and a molecular weight of 156.13 . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of (S)-2-(3,4-Difluorophenyl)oxirane involves the quaternization of a tertiary amine by activated oxirane, followed by the participation of a carboxylate anion in the ring-opening of both nonactivated and activated oxirane .


Molecular Structure Analysis

The InChI code for 2-(3,4-Difluorophenyl)oxirane is 1S/C8H6F2O/c9-6-2-1-5(3-7(6)10)8-4-11-8/h1-3,8H,4H2 . The structure of this compound includes a three-membered oxirane ring attached to a phenyl ring, which carries two fluorine atoms at the 3rd and 4th positions .


Chemical Reactions Analysis

The ring-opening reaction of oxiranes is commonly used in the synthesis of oxirane resins, composite materials, and plasticizers . The reaction between oxirane and carboxylic acid is a classical method to produce β-hydroxypropyl ester .


Physical And Chemical Properties Analysis

2-(3,4-Difluorophenyl)oxirane is a liquid at room temperature . The predicted boiling point is approximately 196.8°C at 760 mmHg . The density is predicted to be 1.335 g/cm3 .

Scientific Research Applications

Environmental and Biological Applications

  • Herbicide Toxicity and Environmental Impact

    • Studies have indicated that 2,4-Dichlorophenoxyacetic acid (a compound related to oxiranes) is extensively used in agricultural and urban activities for pest control. The research on its toxicology and mutagenicity has been advancing, highlighting the importance of understanding the specific characteristics of such compounds' toxicity and mutagenicity on a global scale. This knowledge is pivotal for assessing occupational risks, neurotoxicity, resistance or tolerance to herbicides, and effects on non-target species, especially in aquatic environments. The focus on molecular biology, especially gene expression, assessment of exposure in human or other vertebrate bioindicators, and pesticide degradation studies, is also critical (Zuanazzi, Ghisi, & Oliveira, 2020).
  • Applications in Polycarbonate Production

    • The copolymerization of carbon dioxide with oxiranes, including 2-(3,4-Difluorophenyl)oxirane, to produce polycarbonate is a significant area of research. Given the stable and low reactivity nature of carbon dioxide, the reaction requires effective and efficient catalysts. This review emphasizes the significant development in the catalytic copolymerization process of oxiranes and carbon dioxide, discussing the characteristics of various catalysts and suggesting future research prospects in nanocatalysis and supercritical fluid for copolymerization of carbon dioxide (Ang et al., 2015).
  • Catalysis and Polymer Research

    • A comprehensive overview of oxyfluorination of hydrocarbons with metal fluorides, including the reaction mechanism and catalyst design, has been discussed. This research is essential for understanding the oxyfluorination process, which could be relevant for 2-(3,4-Difluorophenyl)oxirane as well, especially in terms of reactant conversion and selectivity in the presence of mixed fluorides with a fluoroperovskite structure (Albonetti et al., 2008).
  • Environmental Biodegradability and Eco-toxicological Effects

    • The environmental biodegradability of polyfluoroalkyl chemicals, including oxirane compounds, is a critical aspect of environmental studies. Understanding the microbial degradation pathways, half-lives of precursors, defluorination potential, and novel degradation intermediates and products is vital for evaluating the environmental fate and effects of these compounds. This knowledge assists in confidently assessing the impact of such compounds on the environment and human health (Liu & Mejia Avendaño, 2013).

Safety And Hazards

Safety precautions for handling 2-(3,4-Difluorophenyl)oxirane include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

2-(3,4-difluorophenyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O/c9-6-2-1-5(3-7(6)10)8-4-11-8/h1-3,8H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNJRFWWCCAHSRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101308175
Record name 2-(3,4-Difluorophenyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101308175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Difluorophenyl)oxirane

CAS RN

111991-13-0
Record name 2-(3,4-Difluorophenyl)oxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111991-13-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3,4-Difluorophenyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101308175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3,4-difluorophenyl)oxirane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
ID Iyamu, Y Zhao, PT Parvatkar, BF Roberts… - Bioorganic & medicinal …, 2022 - Elsevier
Malaria is a prevalent and lethal disease. The fast emergence and spread of resistance to current therapies is a major concern and the development of a novel line of therapy that could …
Number of citations: 3 www.sciencedirect.com
BF Roberts, ID Iyamu, S Lee, E Lee, L Ayong… - International Journal for …, 2016 - Elsevier
We screened a collection of synthetic compounds consisting of natural-product-like substructural motifs to identify a spirocyclic chromane as a novel antiplasmodial pharmacophore …
Number of citations: 24 www.sciencedirect.com
N Milčić, M Sudar, I Dokli, MM Elenkov… - Reaction Chemistry & …, 2023 - pubs.rsc.org
Optically pure fluorinated organic azides represent synthetically valuable building blocks in a range of industrial applications. Since direct fluorination of molecules is challenging from …
Number of citations: 1 pubs.rsc.org
ID Iyamu - 2016 - search.proquest.com
Malaria is a mosquito-borne infectious disease, which remains a public health challenge globally. About half of the world population is at risk with 214 million new cases and …
Number of citations: 2 search.proquest.com

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